6-Methylquinazolin-2-amine
Overview
Description
6-Methylquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H9N3. It is a derivative of quinazoline, which consists of a fused benzene and pyrimidine ring. This compound is of significant interest due to its potential biological and pharmaceutical properties, including antimicrobial, antimalarial, and anticancer activities .
Mechanism of Action
Target of Action
6-Methylquinazolin-2-amine, a derivative of quinazolinone, has been studied for its potential anticonvulsant activity
Mode of Action
Quinazolinone derivatives have been shown to exhibit considerable anticonvulsant activity . This suggests that this compound may interact with its targets to modulate neuronal activity, potentially inhibiting the abnormal electrical discharges that lead to seizures.
Biochemical Pathways
Given its potential anticonvulsant activity, it may impact the function of ion channels or neurotransmitter systems, thereby altering the electrical activity within the brain .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential anticonvulsant activity. By interacting with its targets, this compound may help to normalize neuronal activity, potentially reducing the frequency and severity of seizures .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Methylquinazolin-2-amine are not well-documented in the literature. Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the quinazoline derivative. For instance, some quinazoline derivatives have been found to inhibit certain enzymes, thereby affecting biochemical reactions .
Cellular Effects
Quinazoline derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinazolin-2-amine can be achieved through various methods. One common approach involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This reaction is typically carried out using hydrochloric acid as a mediator, resulting in high yields of the desired product. Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone derivatives back to quinazoline compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
6-Methylquinazolin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are explored for their potential anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 6-Methylquinazolin-2-amine, known for its broad range of biological activities.
Quinazolinone: An oxo-derivative of quinazoline, exhibiting similar but distinct biological properties.
2-Aminoquinazoline: Another derivative with significant medicinal properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methyl group at the 6-position and amino group at the 2-position contribute to its unique chemical reactivity and biological properties .
Properties
IUPAC Name |
6-methylquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBAZGAHVJGFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376432 | |
Record name | 6-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-52-1 | |
Record name | 6-Methyl-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1687-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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